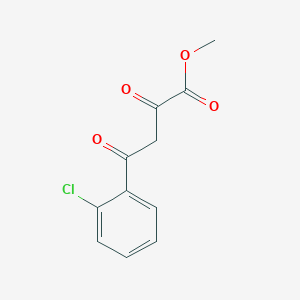

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKBFLQRYZPLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377212 | |

| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451485-68-0 | |

| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

CAS Number: 451485-68-0

This technical guide provides a comprehensive overview of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Chemical and Physical Properties

This compound is a dicarbonyl compound with the molecular formula C₁₁H₉ClO₄.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 451485-68-0 | [1] |

| Molecular Formula | C₁₁H₉ClO₄ | [1] |

| Molecular Weight | 240.64 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 2-chloro-α,γ-dioxo-benzenebutanoate, Methyl 4-(2-chlorophenyl)-2,4-dioxobutyrate | [1] |

| Appearance | Not explicitly stated, but related compounds are often solids. | |

| Solubility | Not explicitly stated. |

Synthesis

The primary synthetic route to this compound is a crossed Claisen condensation.[2][3][4][5] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a generalized procedure based on the principles of the Claisen condensation for analogous compounds.[6]

Materials and Reagents:

-

Methyl 2-chloroacetate

-

2-Chloroacetophenone

-

Sodium methoxide (or sodium metal in anhydrous methanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-chloroacetate in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol or portion-wise addition of sodium hydride to the stirred solution.

-

Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the enolate.

-

Condensation Reaction: Slowly add a solution of 2-chloroacetophenone in anhydrous diethyl ether to the enolate solution via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Chemical Reactivity and Applications

This compound is a versatile intermediate primarily used in the synthesis of heterocyclic compounds, most notably pyrazole derivatives.

Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl moiety of this compound readily undergoes condensation with hydrazine and its derivatives to form pyrazoles, a class of compounds with a wide range of biological activities.[7][8]

Experimental Protocol: Synthesis of Methyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

This protocol is based on the Knorr pyrazole synthesis and related procedures.[7][8][9]

Materials and Reagents:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol or acetic acid.

-

Add a stoichiometric amount of hydrazine hydrate to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be washed with cold water or a non-polar solvent like hexanes to remove impurities.

-

Purification: The resulting pyrazole derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Activity

Currently, there is limited direct information on the biological activity of this compound itself. Its primary significance in a biological context lies in its role as a precursor to pharmacologically active pyrazole derivatives.

Pyrazole derivatives synthesized from this intermediate have been reported to exhibit a range of biological activities, including:

-

Antimicrobial Activity: Various substituted pyrazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[8][10]

-

Anti-inflammatory Activity: Some pyrazole analogues have demonstrated anti-inflammatory effects.[8]

The specific biological activities are highly dependent on the substitutions on the pyrazole ring.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of pyrazole-based heterocyclic systems. Its synthesis via Claisen condensation and subsequent cyclization with hydrazines provides a versatile route to a diverse range of potentially bioactive molecules. Further research into the biological properties of both the parent compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. sid.ir [sid.ir]

- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 9. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a small molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and an in-depth look at its potential biological activity as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The role of the IDO1 signaling pathway in immunomodulation and its relevance as a therapeutic target in oncology are also discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a derivative of butanoic acid featuring a 2-chlorophenyl substituent. Its key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Weight | 240.64 g/mol [1] |

| Molecular Formula | C₁₁H₉ClO₄[1] |

| CAS Number | 451485-68-0[1] |

| IUPAC Name | This compound[1] |

| Physical Description | Solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

| Primary Hazards | Irritant[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Claisen condensation reaction. This reaction is a fundamental carbon-carbon bond-forming process that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this case, the synthesis would involve the reaction of a methyl ester of a 2-chlorobenzoyl derivative with a methyl ester of a C2 component.

General Experimental Protocol for Claisen Condensation

The following is a generalized protocol for the synthesis of methyl 4-aryl-2,4-dioxobutanoates, which can be adapted for the specific synthesis of the title compound.

Materials:

-

Methyl 2-chloroacetate

-

Methyl 2-chlorobenzoate

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Addition: Anhydrous diethyl ether or THF is added to the flask, followed by the slow addition of sodium methoxide with stirring.

-

Ester Addition: A solution of methyl 2-chloroacetate and methyl 2-chlorobenzoate in the anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the base at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of 1M HCl to neutralize the excess base.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathway

Aryl dioxobutanoates are recognized for their potential as enzyme inhibitors. Structurally similar compounds to this compound have shown inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.

The IDO1 Signaling Pathway

IDO1 is an important immunomodulatory enzyme. In the tumor microenvironment, the expression of IDO1 is often upregulated. This leads to the depletion of tryptophan, an amino acid essential for T-cell proliferation and activation, and the accumulation of kynurenine and its downstream metabolites. These metabolites act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of effector T-cells and natural killer (NK) cells. This creates an immunosuppressive environment that allows tumor cells to evade the host's immune system. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Caption: IDO1 signaling pathway and the inhibitory action of the compound.

Experimental Protocol for IDO1 Inhibition Assay

To evaluate the inhibitory potential of this compound against IDO1, a cell-based assay can be employed. This assay measures the production of kynurenine in cells engineered to express IDO1.

Cell-Based IDO1/Kynurenine Assay Protocol

Cell Line: SK-OV-3 (human ovarian cancer cell line) or another suitable cell line with inducible IDO1 expression.

Materials:

-

SK-OV-3 cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Interferon-gamma (IFNγ)

-

L-tryptophan

-

Test compound (this compound) dissolved in DMSO

-

96-well cell culture plates

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Plate reader

Procedure:

-

Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.

-

IDO1 Induction: Add IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of IDO1. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the assay medium containing L-tryptophan. Replace the cell culture medium with the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement:

-

Transfer the cell culture supernatant to a new 96-well plate.

-

Add TCA to a final concentration of 6.1% to precipitate proteins. Centrifuge the plate.

-

Transfer the supernatant to another 96-well plate and add Ehrlich's reagent.

-

Incubate at room temperature for 10 minutes to allow color development.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: The concentration of kynurenine is determined by comparison to a standard curve. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of IDO1 activity) is calculated.

| Assay Component | Description |

| Cell Line | SK-OV-3 (human ovarian cancer) |

| IDO1 Inducer | Interferon-gamma (IFNγ) |

| Substrate | L-tryptophan |

| Test Compound | This compound |

| Detection Method | Colorimetric measurement of kynurenine using Ehrlich's reagent |

| Readout | Absorbance at 490 nm |

| Primary Endpoint | IC₅₀ value |

Conclusion

This compound is a compound with a well-defined chemical structure and properties that can be synthesized through established organic chemistry methods. Its structural similarity to known inhibitors of IDO1 suggests a promising role as a lead compound in the development of novel cancer immunotherapies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to fully characterize its inhibitory activity, selectivity, and in vivo efficacy.

References

An In-depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a small molecule belonging to the class of 4-aryl-2,4-dioxobutanoates. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as enzyme inhibitors. The structural motif of a β-dicarbonyl linked to an aromatic ring provides a scaffold for interaction with various biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is characterized by a butanoate backbone with keto groups at the 2- and 4-positions. A 2-chlorophenyl group is attached to the C4 carbonyl, and a methyl ester is at the C1 position. The presence of the chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties and its interactions with biological targets.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉ClO₄ |

| Molecular Weight | 240.64 g/mol |

| CAS Number | 451485-68-0 |

| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl |

| InChI Key | GNKBFLQRYZPLOA-UHFFFAOYSA-N |

| Predicted XlogP | 2.1 |

Synthesis

A common and effective method for the synthesis of 4-aryl-2,4-dioxobutanoates is the Claisen condensation reaction.[2][3][4] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of this compound, a suitable synthetic approach would be the crossed Claisen condensation between methyl oxalate and 2'-chloroacetophenone.

General Experimental Protocol for Claisen Condensation:

-

Preparation of the Alkoxide Base: A solution of sodium ethoxide (or another suitable alkoxide) is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: To the cooled alkoxide solution, a mixture of methyl oxalate and 2'-chloroacetophenone is added dropwise with stirring. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the base and precipitate the product.

-

Purification: The crude product is then collected by filtration, washed with cold solvent (e.g., water or ethanol) to remove impurities, and can be further purified by recrystallization or column chromatography.

Spectral Data

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.6 ppm)- Methylene protons (singlet or AB quartet, ~4.0-4.5 ppm)- Methyl ester protons (singlet, ~3.8-4.0 ppm) |

| ¹³C NMR | - Carbonyl carbons (2 peaks, ~160-200 ppm)- Aromatic carbons (~125-140 ppm)- Methylene carbon (~45-55 ppm)- Methyl ester carbon (~50-55 ppm) |

| FTIR (cm⁻¹) | - C=O stretching (ester and ketone, ~1680-1750 cm⁻¹)- C-O stretching (~1000-1300 cm⁻¹)- Aromatic C=C stretching (~1450-1600 cm⁻¹)- C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹) |

| Mass Spec (m/z) | - Molecular ion [M]⁺ at ~240- Isotope peak [M+2]⁺ due to ³⁷Cl- Fragments corresponding to loss of methoxy, carbonyl, and chlorophenyl groups. |

Potential Biological Activity and Signaling Pathways

Derivatives of 4-aryl-2,4-dioxobutanoic acid have been investigated for their inhibitory effects on various enzymes. A notable example is the inhibition of glycolic acid oxidase, an enzyme involved in photorespiration in plants and a potential target for the treatment of hyperoxaluria in humans.[5][6][7]

The general mechanism of action for these inhibitors is believed to involve the chelation of a metal cofactor in the enzyme's active site by the β-dicarbonyl moiety of the butanoate chain. The aryl substituent plays a crucial role in determining the potency and selectivity of the inhibition.

While specific studies on this compound are limited, its structural similarity to known enzyme inhibitors suggests it could be a candidate for screening against various enzymatic targets, particularly those with metal cofactors.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis via the well-established Claisen condensation makes it readily accessible for research purposes. While specific biological data for this compound is currently scarce, the known activities of its structural analogs, particularly as enzyme inhibitors, provide a strong rationale for its inclusion in screening libraries and further structure-activity relationship studies. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this promising compound.

References

- 1. This compound | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of glycolic acid oxidase. 4-substituted, 2, 4-dioxobutanoic acid derivatives - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 7. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a chemical compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and spectral information. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes standardized, representative experimental protocols for the determination of key physical properties, offering a methodological framework for researchers. A logical workflow for the systematic physicochemical characterization of a novel compound is also presented.

Chemical Identity and Structure

This compound is a small organic molecule featuring a chlorinated phenyl ring linked to a dioxobutanoate methyl ester chain. Its chemical structure is fundamental to its reactivity and physical characteristics.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 451485-68-0[1] |

| Molecular Formula | C₁₁H₉ClO₄[1] |

| Molecular Weight | 240.64 g/mol [1] |

| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl[1] |

| InChI Key | GNKBFLQRYZPLOA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and potential biological activity. The data presented below is a combination of predicted values from computational models and any available experimental data.

Quantitative Physicochemical Data

| Property | Value | Data Type | Source |

| Melting Point | 78-80 °C | Predicted | ChemicalBook[1] |

| Boiling Point | 343.4 ± 22.0 °C | Predicted | ChemicalBook[1] |

| Density | 1.314 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |

| pKa | 5.95 ± 0.46 | Predicted | ChemicalBook[1] |

| XLogP3 | 2.1 | Computed | PubChem[1] |

| Topological Polar Surface Area | 60.4 Ų | Computed | PubChem[1] |

Solubility

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of this compound.

| Spectroscopic Technique | Data Availability | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Available | SpectraBase[1] |

| Infrared (IR) Spectroscopy | Available | SpectraBase[1] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Not explicitly found | - |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Not explicitly found | - |

Representative Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool. For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slow 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the sample.[2][3]

Determination of Boiling Point (for high-boiling liquids or solids that can be melted)

Given the high predicted boiling point, distillation would require vacuum conditions. A micro-boiling point determination method is more practical for small sample quantities.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Rubber band or wire for attaching the tubes to the thermometer

Procedure:

-

Place a small amount of the substance into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gradually while stirring. Observe the capillary tube. A steady stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.

-

Continue heating until the bubbling is continuous and vigorous, then turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2]

Determination of Solubility

This protocol outlines a qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

Procedure:

-

Place approximately 10-20 mg of this compound into a separate small test tube for each solvent to be tested.

-

Add 1 mL of the first solvent to the corresponding test tube.

-

Agitate the mixture, for instance, by using a vortex mixer or by flicking the test tube, for about 1-2 minutes.

-

Visually inspect the solution to determine if the solid has dissolved.

-

Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Slightly soluble: A portion of the solid dissolves.

-

Insoluble: No significant amount of the solid dissolves.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a systematic workflow for the determination of the physical properties of a newly synthesized chemical compound, which is a crucial process in drug development and chemical research.

Caption: A logical workflow for the systematic physicochemical characterization of a novel chemical compound.

References

An In-depth Technical Guide to the Spectral Data of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectral data for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a compound of interest in synthetic and medicinal chemistry. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₉ClO₄[1]

-

Molecular Weight: 240.64 g/mol [1]

-

CAS Number: 451485-68-0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.3 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |

| ~ 4.0 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 190 | Aromatic Ketone Carbonyl (C=O) |

| ~ 185 | α-Ketoester Carbonyl (C=O) |

| ~ 160 | Ester Carbonyl (C=O) |

| ~ 135 - 127 | Aromatic Carbons (C₆H₄Cl) |

| ~ 53 | Methyl ester Carbon (-OCH₃) |

| ~ 45 | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Weak | Aliphatic C-H Stretch (CH₃ & CH₂) |

| ~ 1740 | Strong | Ester C=O Stretch |

| ~ 1720 | Strong | α-Keto C=O Stretch |

| ~ 1680 | Strong | Aromatic Ketone C=O Stretch |

| ~ 1600, 1470 | Medium | Aromatic C=C Bending |

| ~ 1250 | Strong | C-O Stretch (Ester) |

| ~ 750 | Strong | C-Cl Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum Data

The mass spectrum is expected to show the molecular ion peak and several key fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |

| 240/242 | Moderate | [M]⁺ (Molecular ion) |

| 209/211 | High | [M - OCH₃]⁺ |

| 181/183 | High | [M - COOCH₃]⁺ |

| 139/141 | High | [ClC₆H₄CO]⁺ (2-chlorobenzoyl cation) |

| 111/113 | Moderate | [ClC₆H₄]⁺ (chlorophenyl cation) |

| 59 | Moderate | [COOCH₃]⁺ |

Note on Isotopic Peaks: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments, with the M+2 peak having about one-third the intensity of the M peak.

Experimental Protocols

The following sections detail the general procedures for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary GC column (e.g., a DB-5 or equivalent). A suitable temperature program is used to elute the compound.

-

The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its structural features, particularly the reactive β-dicarbonyl moiety and the substituted phenyl ring, make it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its known and potential biological activities, with a focus on its role as an enzyme inhibitor.

Chemical Identity and Properties

This compound is systematically named according to IUPAC nomenclature. Its chemical structure and key identifying information are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 451485-68-0[1] |

| Molecular Formula | C₁₁H₉ClO₄[1] |

| Molecular Weight | 240.64 g/mol [1] |

| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl |

| InChI Key | GNKBFLQRYZPLOA-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are presented in the following table. These computed values provide insight into the compound's behavior in various chemical and biological systems.

| Property | Value |

| XLogP3 | 2.1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| Exact Mass | 240.018936 g/mol [1] |

| Monoisotopic Mass | 240.018936 g/mol [1] |

| Topological Polar Surface Area | 69.1 Ų |

| Heavy Atom Count | 16 |

Synthesis

The synthesis of this compound can be achieved via a Claisen condensation reaction. This method involves the reaction of an appropriate substituted acetophenone with a dialkyl oxalate in the presence of a strong base.[2][3][4][5][6][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of related ethyl 2,4-dioxo-4-arylbutanoates.[2]

Materials:

-

2'-Chloroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (or freshly prepared from sodium metal in dry methanol)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, a solution of 2'-chloroacetophenone (1 equivalent) and dimethyl oxalate (1.1 equivalents) in anhydrous diethyl ether is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours, during which time a precipitate may form.

-

The reaction is quenched by the slow addition of cold, dilute hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic protons of the 2-chlorophenyl group will likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methylene protons, situated between two carbonyl groups, would be expected to appear as a singlet at approximately 4.0-4.5 ppm. The methyl ester protons will likely be a sharp singlet at around 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbons of the ketone and ester functionalities are expected to resonate at the downfield end of the spectrum, typically in the range of 160-200 ppm. The aromatic carbons will appear in the region of 125-140 ppm. The methylene carbon should be found around 45-55 ppm, and the methoxy carbon of the ester will be in a similar region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups, likely in the region of 1680-1750 cm⁻¹. C-O stretching of the ester will also be prominent. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.64 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group, the carbonyl groups, and cleavage of the butanoate chain.

Biological Activity and Potential Applications

Derivatives of 4-aryl-2,4-dioxobutanoic acid have shown promise as inhibitors of various enzymes, suggesting that this compound could be a valuable scaffold for the development of novel therapeutic agents.

Glycolic Acid Oxidase Inhibition

Studies have demonstrated that 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of porcine liver glycolic acid oxidase.[8][9][10] This enzyme is involved in photorespiration in plants and glycolate metabolism in animals. Inhibition of this enzyme could have applications in both agriculture and medicine. The presence of a lipophilic substituent at the 4-position of the butanoic acid chain was found to be crucial for inhibitory activity.[9]

Influenza Polymerase Endonuclease Inhibition

A series of 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as selective inhibitors of the polymerase of influenza A and B viruses. These compounds specifically inhibit the endonuclease activity of the viral polymerase.

Potential as a Synthetic Intermediate

Given its chemical structure, this compound is a versatile intermediate in organic synthesis. It can be used to construct a variety of heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in biologically active molecules. Its utility as an intermediate is noted in the development of pharmaceuticals and agrochemicals.[11]

Potential Drug Development Pathway:

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential for researchers in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the known biological activities of its structural analogs make it an attractive starting point for the development of novel enzyme inhibitors and other therapeutic agents. Further research into its biological effects and the synthesis of its derivatives is warranted to fully explore its potential.

References

- 1. This compound | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibitors of glycolic acid oxidase. 4-substituted, 2, 4-dioxobutanoic acid derivatives - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a versatile intermediate compound with significant applications in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical identity, properties, and a key synthetic application, offering valuable insights for professionals in research and development.

Chemical Identity and Properties

This compound is a dicarbonyl compound featuring a chlorophenyl group. This structure imparts specific reactivity that makes it a valuable precursor in the synthesis of more complex molecules.

Synonyms:

While this compound does not have specific trade names and is typically referenced by its chemical name or product codes from chemical suppliers, it is also known by the following synonyms:

-

Methyl 4-(2-chlorophenyl)-2,4-dioxobutyrate[1]

-

4-(2-chlorophenyl)-2,4-dioxobutanoic acid, methyl ester

-

Benzenebutanoic acid, 2-chloro-α,γ-dioxo-, methyl ester[1]

-

Methyl 2-chloro-α,γ-dioxo-benzenebutanoate[1]

Chemical and Physical Data:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 451485-68-0[1] |

| Molecular Formula | C₁₁H₉ClO₄[1] |

| Molecular Weight | 240.64 g/mol [1] |

| Appearance | Off-white powder |

| Purity | ≥ 97% |

Synthetic Applications: A Gateway to Heterocyclic Compounds

The primary utility of this compound lies in its role as a building block for the synthesis of heterocyclic compounds. The presence of two carbonyl groups at the 2- and 4-positions allows for cyclization reactions with various dinucleophiles. A prominent application is in the synthesis of pyridazinone derivatives, which are known to exhibit a wide range of biological activities.

The general reaction involves the condensation of the dicarbonyl compound with hydrazine or its derivatives. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable pyridazinone ring.

Below is a logical workflow for the synthesis of 6-(2-chlorophenyl)pyridazin-3(2H)-one from this compound.

References

An In-depth Technical Guide to the Safety and Hazards of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (CAS No. 451485-68-0). The document is intended for researchers, scientists, and professionals in the field of drug development who may handle or conduct research with this compound. It consolidates available toxicological data, outlines standardized experimental protocols for hazard assessment, and explores potential mechanisms of toxicity based on its chemical structure. All quantitative data are presented in structured tables for clarity, and logical workflows for safety evaluation are visualized using diagrams.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₉ClO₄ | PubChem[1] |

| Molecular Weight | 240.64 g/mol | PubChem[1] |

| CAS Number | 451485-68-0 | PubChem[1] |

| Appearance | Not specified, likely a solid | General chemical knowledge |

| Solubility | Not specified | General chemical knowledge |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity, skin and eye irritation, and respiratory irritation.[1]

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | pictogram-exclamation | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | pictogram-exclamation | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | pictogram-exclamation | Warning |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | pictogram-exclamation | Warning |

Source: ECHA C&L Notifications Summary via PubChem[1]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the ECHA C&L Inventory.[1] Key statements include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following sections detail the standardized OECD guidelines that are used to generate the hazard classifications presented above. These protocols provide a framework for conducting safety assessments.

Acute Oral Toxicity

The assessment of acute oral toxicity is typically conducted using one of the following OECD guidelines:

-

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure

Methodology (General Principles):

-

Test Animals: Healthy, young adult rodents (commonly rats, preferably females) are used.[1][2]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[3] They have access to standard laboratory diet and drinking water.[1]

-

Dose Administration: The test substance is administered in a single dose by gavage.[4] Animals are fasted prior to dosing.[4]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[2][3]

-

Endpoints: The primary endpoint is mortality. Clinical observations, body weight changes, and gross necropsy findings are also recorded.[4]

Caption: Postulated mechanism of toxicity for α,γ-diketo esters.

First Aid and Emergency Procedures

The following first aid measures are based on the GHS classification and are general recommendations. Always refer to the specific Safety Data Sheet (SDS) for the compound.

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling and Storage

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. *[5] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. S[5]tore locked up.

Conclusion

This compound is a chemical that presents moderate acute health hazards. It is harmful if swallowed and causes skin, eye, and respiratory irritation. All handling and experimental procedures should be conducted with appropriate safety precautions to minimize exposure. While specific toxicological studies on this compound are limited, standardized OECD protocols provide a robust framework for its safety assessment. The potential for this compound to act as an electrophile and modify cellular components warrants further investigation into its specific mechanisms of toxicity. This guide serves as a foundational resource for professionals working with this compound, emphasizing a culture of safety and informed risk assessment.

References

An In-depth Technical Guide to the Reactivity Profile of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its 1,3-dicarbonyl moiety provides two reactive centers, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of its reactivity, physicochemical properties, and detailed experimental protocols for its synthesis and key transformations.

Physicochemical Properties

This compound is a solid at room temperature with the following computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₄ | PubChem[1] |

| Molecular Weight | 240.64 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 451485-68-0 | PubChem[1] |

| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

Synthesis

The primary synthetic route to this compound is the Claisen condensation between methyl 2-chloro-benzoate and methyl pyruvate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[2]

References

An In-depth Technical Guide to the Solubility of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a compound of interest in various research and development applications. Due to the limited availability of public data on the solubility of this specific molecule, this document focuses on providing a robust framework for determining its solubility profile. It includes predicted behavior based on its chemical structure, detailed experimental protocols for solubility determination, and a template for data presentation.

Compound Overview

This compound is an organic compound with the chemical formula C₁₁H₉ClO₄ and a molecular weight of approximately 240.64 g/mol .[1] Its structure, featuring a chlorophenyl group and a dioxobutanoate moiety, suggests a moderate to low polarity. The presence of ester and ketone functional groups may allow for some interaction with polar solvents, while the aromatic ring provides nonpolar character. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in organic solvents than in aqueous solutions.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording and presenting solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | Data to be determined | |

| Ethanol | 25 | Data to be determined | |

| Methanol | 25 | Data to be determined | |

| Acetone | 25 | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |

| Hexane | 25 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in a liquid solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

-

Quantification of Solute:

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Logical Framework for Solubility Prediction

The following diagram outlines the logical considerations for predicting the solubility of an organic compound based on its structural features.

Caption: Predictive framework for compound solubility.

This guide provides the necessary tools and methodologies for researchers to thoroughly investigate and understand the solubility of this compound. Accurate solubility data is fundamental for the successful design of experiments and the development of new applications for this compound.

References

Unveiling the Journey of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a compound of interest in synthetic and medicinal chemistry, holds a unique structural motif characterized by a β,δ-diketo ester functionality attached to a 2-chlorophenyl ring. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this molecule. While the specific historical context of its first synthesis remains elusive in readily available literature, its structural class suggests a logical synthetic pathway rooted in fundamental organic reactions. This document aims to equip researchers with a thorough understanding of its properties and a plausible, detailed experimental protocol for its preparation.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, handling, and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₄ | PubChem[1] |

| Molecular Weight | 240.64 g/mol | PubChem[1] |

| CAS Number | 451485-68-0 | BIOGEN Científica |

| IUPAC Name | This compound | PubChem[1] |

| InChIKey | GNKBFLQRYZPLOA-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | PubChem[1] |

| Physical State | Solid (presumed) | General Chemical Knowledge |

| Storage Conditions | Room Temperature | BIOGEN Científica |

Table 1: Chemical and Physical Properties

Plausible Synthetic Pathway: A Historical Perspective

The logical precursors for the synthesis of this compound would be a methyl ester of an α-keto acid and an acetophenone derivative. Specifically, the reaction would likely involve the condensation of dimethyl oxalate with 2'-chloroacetophenone .

Experimental Protocol: A Proposed Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on the principles of the Claisen condensation. This protocol is designed to provide a practical guide for researchers in a laboratory setting.

Reaction: Claisen Condensation of Dimethyl Oxalate and 2'-Chloroacetophenone

Reagents and Materials:

-

2'-Chloroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution of sodium methoxide, add a solution of 2'-chloroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, and then gently reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then quench by carefully adding 1M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

Expected Yield and Characterization:

The expected yield for this type of reaction can range from moderate to good, typically between 50-80%, depending on the reaction conditions and purity of the starting materials. The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the diketo ester functionality.

-

Melting Point: To assess the purity of the compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively documented, compounds containing the β,δ-diketo ester moiety are known to be valuable intermediates in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the 2-chlorophenyl group can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity.

Future research could explore the utility of this compound as a building block in the synthesis of novel bioactive molecules. Its potential as an inhibitor of enzymes that recognize diketo acid motifs could also be a fruitful area of investigation.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents an interesting, yet under-documented, chemical entity. This guide provides a comprehensive summary of its known properties and a detailed, plausible protocol for its synthesis based on established chemical principles. By offering a solid foundation of its chemical characteristics and a practical approach to its preparation, this document aims to facilitate further research and unlock the potential of this and related compounds in various scientific disciplines, particularly in the realm of drug discovery and development.

References

Potential Biological Activity of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a member of the 4-substituted 2,4-dioxobutanoic acid class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this whitepaper extrapolates its potential pharmacological profile based on extensive research conducted on structurally related analogs. The 2,4-dioxobutanoic acid scaffold is a versatile pharmacophore, with derivatives exhibiting a range of biological effects, including anti-inflammatory, analgesic, and antiviral activities. This document summarizes key quantitative data from studies on analogous compounds, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows through signaling pathway diagrams.

Introduction

This compound is a small molecule featuring a core 2,4-dioxobutanoic acid moiety attached to a 2-chlorophenyl group. The broader class of 4-aryl-2,4-dioxobutanoic acid derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as therapeutic agents in various disease areas. Notably, derivatives have shown promise as inhibitors of viral enzymes, as well as modulators of inflammatory and pain pathways. A structurally similar compound, Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, is utilized as an intermediate in the synthesis of pharmaceuticals and in agrochemical applications as a herbicide. Furthermore, a related compound, Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, is classified as a "Protein Degrader Building Block," suggesting a potential role in targeted protein degradation technologies. This whitepaper aims to consolidate the existing knowledge on related compounds to provide a predictive framework for the biological potential of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar 2,4-dioxobutanoic acid derivatives, this compound is predicted to exhibit the following biological activities:

Anti-Inflammatory Activity

Hydrazine derivatives of 2,4-dioxobutanoic acids have demonstrated significant anti-inflammatory effects in preclinical models. The proposed mechanism, while not fully elucidated, may involve the modulation of inflammatory mediator synthesis.

Analgesic Activity

Several 2,4-dioxobutanoic acid derivatives have shown analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is likely linked to their anti-inflammatory action.

Antiviral (Anti-Influenza) Activity

A significant body of research has focused on 4-substituted 2,4-dioxobutanoic acids as inhibitors of the influenza virus. These compounds selectively target the cap-dependent endonuclease activity of the viral RNA polymerase complex, which is essential for viral transcription. This inhibition is a specific and attractive target for antiviral drug development.

Enzyme Inhibition

Derivatives of 2,4-dioxobutanoic acid have been identified as potent inhibitors of various enzymes, including:

-

Influenza Virus Endonuclease: As mentioned, this is a key target for the antiviral activity of this class of compounds.

-

Glycolic Acid Oxidase: Lipophilic 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of this enzyme.

Herbicidal Activity

The structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), acts as a synthetic auxin, leading to uncontrolled cell growth and death in broadleaf plants. This suggests that this compound could potentially have herbicidal properties.

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for various 4-substituted 2,4-dioxobutanoic acid derivatives from published studies. It is important to note that this data is for analogous compounds and not for this compound itself.

Table 1: Anti-Influenza Virus Activity of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives

| Compound (Substituent at position 4) | IC50 (µM) for Influenza A Endonuclease | Reference |

| 4-Phenyl | 29.0 | [1] |

| 4-(4-Fluorophenyl) | 10.0 | [1] |

| 4-(Biphenyl-4-yl) | 0.8 | [1] |

| 4-(Piperidin-1-yl) | 0.2 | [2] |

Table 2: Glycolic Acid Oxidase Inhibition by 4-Substituted 2,4-Dioxobutanoic Acid Derivatives

| Compound | IC50 (M) |

| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 6 x 10⁻⁸ |

| 4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid | 6 x 10⁻⁸ |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Animals are fasted for 24 hours prior to the experiment with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound (or vehicle/standard drug) is administered orally or intraperitoneally.

-

After a specific period (e.g., 30 or 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Analgesic Activity: Hot Plate Test in Mice

This method is used to assess central analgesic activity.

-

Animals: Swiss albino mice (20-25 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

The test compound (or vehicle/standard drug) is administered.

-

The reaction time on the hot plate is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-